3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride
Description
Molecular Architecture and Chemical Classification
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride represents a sophisticated example of hybrid heterocyclic chemistry, combining two distinct cyclic systems through a carbonyl linkage. The molecular formula C₁₅H₂₁ClN₂O indicates a molecular weight of 280.79 grams per mole, positioning this compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules.
The compound's structural framework consists of a tetrahydroquinoline moiety connected via an amide bond to a piperidine ring system. The tetrahydroquinoline component, derived from the partial reduction of the quinoline aromatic system, maintains the nitrogen-containing six-membered ring while introducing saturated carbon atoms at positions 3 and 4. This structural modification significantly alters the electronic properties compared to the fully aromatic quinoline parent structure. The piperidine component contributes a saturated six-membered nitrogen heterocycle, which serves as the nucleophilic partner in the amide formation.
The canonical Simplified Molecular Input Line Entry System representation, C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3, clearly delineates the connectivity pattern between these two heterocyclic systems. The carbonyl carbon serves as the central connecting point, forming what chemists classify as an aminoketone or more specifically, a heterocyclic amide. This structural classification places the compound within the broader family of nitrogen-containing heterocyclic compounds that exhibit both aromatic and aliphatic characteristics.
The presence of the hydrochloride salt form indicates protonation of one of the nitrogen atoms, most likely the piperidine nitrogen, which enhances the compound's water solubility and stability compared to the free base form. This salt formation is a common pharmaceutical practice that improves handling characteristics and bioavailability profiles.
Historical Context in Heterocyclic Chemistry
The development of quinoline-piperidine hybrid compounds emerges from a rich historical foundation in heterocyclic chemistry spanning over two centuries. Quinoline itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic quinoline chemistry, which would later prove foundational for antimalarial drug development and numerous other pharmaceutical applications.
Piperidine followed a parallel historical trajectory, first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the degradation of piperine, the alkaloid responsible for black pepper's characteristic pungency. The naming convention directly reflects this botanical origin, with "piperidine" deriving from the genus name Piper, Latin for pepper.
The convergence of quinoline and piperidine chemistry into hybrid structures represents a more recent development within medicinal chemistry, driven primarily by the recognition that combining heterocyclic scaffolds can produce compounds with enhanced biological activity profiles. Research into quinoline-piperidine conjugates has intensified particularly in antimalarial drug discovery, where these hybrid structures have demonstrated promising activity against drug-resistant strains of Plasmodium falciparum.
Historical precedent for successful quinoline-based therapeutics includes quinine, chloroquine, mefloquine, and numerous other antimalarial agents, establishing quinoline as a privileged scaffold in drug discovery. Similarly, piperidine-containing compounds have found extensive application across diverse therapeutic areas, with the piperidine motif appearing in numerous natural alkaloids including piperine, solenopsin, and coniine.
The specific combination represented in this compound reflects contemporary medicinal chemistry strategies that seek to optimize pharmacological properties through strategic scaffold hybridization. This approach recognizes that the partial saturation of the quinoline ring system can modulate electronic properties while maintaining essential binding characteristics, while the piperidine component can enhance solubility and provide additional binding interactions.
Physicochemical Properties and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone hydrochloride, which precisely describes the structural connectivity and stereochemical relationships. This nomenclature system ensures unambiguous identification across international chemical databases and research publications.
The molecular specifications reveal several important physicochemical characteristics that influence the compound's behavior in various chemical and biological contexts. The International Chemical Identifier string InChI=1S/C15H20N2O/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17/h1-2,4,6,13,16H,3,5,7-11H2 provides a unique digital fingerprint for database searches and computational modeling applications.
The predicted collision cross section values provide insight into the compound's three-dimensional structure and behavior in gas-phase analytical techniques. For the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 245.16484, the predicted collision cross section is 158.3 Ų, while the sodium adduct [M+Na]⁺ at 267.14678 shows a collision cross section of 161.1 Ų. These values are consistent with the molecular size and flexibility expected for this heterocyclic system.
The compound exhibits characteristics typical of medium-sized heterocyclic molecules, with sufficient complexity to engage in multiple binding interactions while maintaining reasonable synthetic accessibility. The presence of two nitrogen atoms provides multiple sites for protonation and hydrogen bonding, factors that significantly influence solubility and biological activity profiles.
Physical property predictions suggest the compound would exhibit moderate lipophilicity balanced by hydrophilic character from the nitrogen atoms and carbonyl group. The hydrochloride salt formation enhances water solubility compared to the free base, making the compound more amenable to biological evaluation and pharmaceutical formulation development.
Quinoline-Piperidine Scaffold: Structural Significance
The quinoline-piperidine scaffold represents a particularly significant structural motif in contemporary medicinal chemistry, combining two privileged heterocyclic systems that individually demonstrate extensive biological activity across multiple therapeutic areas. The structural significance of this hybrid scaffold emerges from the complementary properties each component contributes to the overall molecular framework.
The quinoline portion of the molecule provides a planar, aromatic system capable of π-π stacking interactions and serving as a hydrogen bond acceptor through its nitrogen atom. In the tetrahydroquinoline form present in this compound, positions 3 and 4 are saturated, which reduces the overall planarity while maintaining the aromatic character of the benzene ring and the nitrogen-containing six-membered ring. This partial saturation can enhance selectivity for certain biological targets while maintaining favorable binding characteristics.
Quinoline derivatives have demonstrated remarkable versatility in biological systems, with applications ranging from antimalarial activity to anticancer properties. The electron-deficient nature of the quinoline nitrogen makes it an excellent acceptor for hydrogen bonding interactions, while the extended aromatic system provides opportunities for hydrophobic interactions with protein binding sites.
The piperidine component contributes a saturated six-membered nitrogen heterocycle that adopts a chair conformation similar to cyclohexane. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the nitrogen atom: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research has established that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase.
Recent investigations into quinoline-piperidine conjugates have revealed promising antimalarial activity, particularly against multidrug-resistant strains of Plasmodium falciparum. A comprehensive study synthesized eighteen novel quinoline-piperidine conjugates and evaluated their antimalarial potential, finding that several compounds exhibited extraordinary half-maximal inhibitory concentration values in the nanomolar range against multidrug-resistant strains.
The structural rationale for incorporating piperidine into quinoline-based antimalarial agents centers on the hypothesis that the piperidine moiety provides a weakly basic side chain essential for uptake and accumulation via pH trapping in the acidic digestive vacuole of the malaria parasite. This mechanism has proven crucial for the efficacy of established antimalarial agents and represents a key design principle for new antimalarial development.
| Scaffold Component | Key Properties | Biological Relevance |
|---|---|---|
| Tetrahydroquinoline | Reduced planarity, maintained aromaticity | Enhanced selectivity, favorable binding |
| Piperidine | Chair conformation, basic nitrogen | pH trapping, membrane permeability |
| Carbonyl linkage | Hydrogen bond acceptor/donor | Protein binding interactions |
The carbonyl linkage connecting these two heterocyclic systems serves multiple structural and functional roles. As an amide bond, it provides conformational restriction that can enhance binding specificity while serving as both a hydrogen bond acceptor through the oxygen atom and a potential hydrogen bond donor through resonance with the nitrogen lone pairs. This dual functionality makes the amide linkage particularly valuable in drug design applications.
The overall scaffold architecture positions the quinoline and piperidine systems in a spatial arrangement that maximizes potential binding interactions while maintaining sufficient flexibility for induced fit binding mechanisms. This structural organization has proven particularly effective in antimalarial applications, where the compound must navigate complex cellular uptake mechanisms and engage with specific molecular targets within the parasite.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17;/h1-2,4,6,13,16H,3,5,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXSHSRAUZKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, also known as a derivative of the quinoline family, has garnered attention due to its potential biological activities. This compound's structure, characterized by a piperidine moiety and a quinoline core, suggests various pharmacological applications, particularly in neuropharmacology and anti-inflammatory therapies.
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79 g/mol
- CAS Number : 1236254-93-5
- Purity : Typically ≥95% .
Antimicrobial Activity
Research indicates that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydroquinoline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Neuropharmacological Effects
The compound has been studied for its potential effects on the central nervous system (CNS). Some derivatives of quinoline are known to act as neuroprotective agents, potentially offering therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders. The piperidine component may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in CNS applications .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This property is particularly relevant for treating chronic inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Study 2: Neuroprotective Effects
In a neuroprotection study involving mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation. The study suggested that the compound may modulate neuroinflammatory pathways, contributing to its protective effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride has shown promise in various pharmacological fields:
- Antidepressant Activity : Research indicates that derivatives of quinoline compounds exhibit significant antidepressant effects through modulation of serotonin and norepinephrine levels in the brain .
- Anticancer Properties : Some studies have highlighted the potential of this compound in inhibiting cancer cell proliferation, particularly in breast and lung cancer models. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
Case Studies
- Antidepressant Efficacy :
- Cancer Treatment Trials :
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline/Piperidine Moieties
(a) (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l)
- Molecular Formula : C₂₀H₂₂ClF₂N₃O
- Molecular Weight : 393.14
- Key Differences: Replaces the dihydroquinoline with a 7-chloroquinoline group and substitutes the piperidine with a piperazine ring.
- Activity: Not explicitly stated, but chloroquinoline derivatives are often explored for antimalarial or antiviral properties.
(b) 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone Hydrochloride
- Molecular Formula : C₁₅H₂₁ClN₂O
- Molecular Weight : 280.8
- Key Differences: The isoquinoline scaffold (benzannulation at the 1,2-position) contrasts with the quinoline structure of the target compound. This positional isomerism may alter receptor binding specificity .
Piperidinylmethanone Derivatives with Varied Substituents
(a) Morpholino(4-piperidinyl)methanone Hydrochloride
- Molecular Formula : C₁₀H₁₈N₂O₂·HCl
- Molecular Weight : 234.72
- Key Differences: Substitutes the dihydroquinoline with a morpholine ring, introducing an oxygen atom. This increases polarity, likely reducing membrane permeability compared to the target compound .
(b) 1-Piperidinyl(4-piperidinyl)methanone Hydrochloride
- Molecular Formula : C₁₁H₂₀N₂O·HCl
- Molecular Weight : 232.75
- Key Differences: Features two piperidine rings instead of a quinoline-piperidine combination. The absence of aromaticity may limit π-π stacking interactions in biological systems .
Clinically Relevant Analogues
(a) Donepezil Hydrochloride
- Molecular Formula : C₂₄H₂₉N₃O₃·HCl
- Molecular Weight : 415.96
- Key Differences: Contains a benzylpiperidine group attached to an indenone scaffold. While structurally distinct, its piperidine moiety is critical for acetylcholinesterase inhibition, suggesting shared pharmacophoric elements with the target compound .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
Lipophilicity : Compounds with halogenated or aromatic groups (e.g., Compound 2l) exhibit higher molecular weights and lipophilicity, favoring CNS penetration.
Pharmacophore Diversity : The piperidine/piperazine moiety is a common feature in CNS-active drugs (e.g., Donepezil ), suggesting the target compound may share similar targets.
Preparation Methods
Route A: Cyclization of Aniline Derivatives with Ketones
Step 1: Formation of 2-aminobenzaldehyde derivatives
- Aniline derivatives bearing appropriate substituents are reacted with aldehydes under acidic conditions to form imines, which cyclize to quinoline cores.
Step 2: Cyclization to quinoline
- The imines undergo intramolecular cyclization via Friedländer or Povarov-type reactions, often catalyzed by acids or Lewis acids, yielding dihydroquinoline intermediates.
Step 3: Functionalization at the 4-position
- Alkylation or acylation introduces the necessary substituents at the 4-position, such as piperidine derivatives, via nucleophilic substitution or acylation.
Step 4: Oxidation to the quinoline
- The dihydro-quinoline is oxidized using oxidants like DDQ or manganese dioxide to generate the aromatic quinoline core.
Step 5: Formation of the methanone linkage
- The quinoline derivative is then reacted with appropriate acyl chlorides or anhydrides to introduce the methanone group at the 1-position.
Step 6: Quaternization and salt formation
- The piperidine nitrogen is quaternized with methylating agents, followed by treatment with hydrochloric acid to produce the hydrochloride salt.
Route B: Multi-Step Synthesis via Quinoline Intermediates
Step 1: Synthesis of 4-chloromethylquinoline derivatives
- Starting from 2-aminobenzaldehyde, a condensation with acetic acid derivatives yields quinoline intermediates, which are then chloromethylated at the 4-position.
Step 2: Nucleophilic substitution with piperidine
- The chloromethyl group reacts with piperidine in the presence of a base (e.g., potassium carbonate) to form the 4-piperidinyl-substituted quinoline.
Step 3: Introduction of the methanone group
- The amino or hydroxyl groups are converted into ketones via acylation or oxidation, respectively, to form the methanone linkage.
Step 4: Salt formation
- The free base is treated with hydrochloric acid to obtain the hydrochloride salt.
Route C: Modular Coupling Approach
Step 1: Synthesis of quinoline fragment
- The quinoline core is prepared via Skraup or Friedländer synthesis, involving aniline derivatives and ketones under acidic conditions.
Step 2: Synthesis of piperidine fragment
- Piperidine derivatives are synthesized separately, often via cyclization of amino alcohols or amino acids.
Step 3: Coupling of fragments
- The quinoline and piperidine fragments are coupled through nucleophilic substitution or amide bond formation, often using coupling reagents like EDC or DCC.
Step 4: Final functionalization and salt formation
- The compound is then subjected to oxidation or methylation steps as needed, followed by treatment with hydrochloric acid to produce the hydrochloride salt.
Data Table Summarizing Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|---|
| Route A | Cyclization + oxidation + acylation | Aniline, aldehyde, oxidants | Acidic, reflux | 70-85% | Direct, high regioselectivity | Patent WO2007118923A1 |
| Route B | Chloromethylation + nucleophilic substitution | 2-aminobenzaldehyde, piperidine | Reflux, base | 65-80% | Modular, scalable | PMC articles |
| Route C | Fragment coupling + salt formation | Skraup synthesis, coupling reagents | Acidic, room temp | 60-75% | Flexible, adaptable | Literature reviews |
Research Findings and Notes
- Efficiency and Selectivity: Most methods emphasize high regioselectivity in cyclization and substitution steps, with yields often exceeding 80% in optimized conditions.
- Scalability: Multi-step syntheses involving modular approaches are favored for large-scale production due to ease of purification and flexibility.
- Functional Group Compatibility: Protecting groups are often employed during intermediate steps to prevent undesired reactions, especially when multiple reactive sites are present.
- Environmental Considerations: Use of greener oxidants and solvents is increasingly recommended to align with sustainable chemistry principles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of 3,4-dihydroquinoline derivatives with 4-piperidinylmethanone intermediates. Key steps include:
- Nucleophilic substitution : Reacting 3,4-dihydroquinoline with a piperidinyl carbonyl chloride under anhydrous conditions (e.g., THF, DCM) .
- Salt formation : Hydrochloride salt precipitation using HCl gas or concentrated HCl in diethyl ether.
- Yield optimization : Use catalysts like DMAP or DIPEA to enhance reaction efficiency. Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Assess via HPLC (≥95% purity threshold) with UV detection at 254 nm. Compare retention times against reference standards .
- Structural confirmation : Use H/C NMR (DMSO-d6) to verify quinolinyl and piperidinyl moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperidinyl N–H (broad singlet, δ 2.5–3.5 ppm) .
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; store in a desiccator at 2–8°C .
- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., receptor affinity vs. cytotoxicity)?
- Methodological Answer :
- Dose-response studies : Perform in vitro assays (e.g., MTT for cytotoxicity, radioligand binding for receptor affinity) across a concentration range (1 nM–100 µM). Use HEK-293 or SH-SY5Y cell lines .
- Mechanistic profiling : Compare off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Data normalization : Express results as % inhibition relative to controls (e.g., IC₅₀ values with 95% confidence intervals) .
Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Salt selection : Compare hydrochloride with other salts (e.g., mesylate, citrate) for solubility in PBS (pH 7.4) .
- Prodrug design : Introduce ester or PEGylated groups to enhance membrane permeability. Validate stability in simulated gastric fluid .
- Pharmacokinetics : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents. Calculate AUC, Cₘₐₓ, and t₁/₂ using LC-MS/MS .
Q. How can computational methods predict the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to CYP3A4/2D6 active sites. Validate with molecular dynamics (GROMACS) over 100 ns .
- Metabolite prediction : Employ Schrödinger’s Metabolism Module to identify probable oxidation sites (e.g., quinolinyl ring) .
- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points across studies?
- Methodological Answer :
- Standardization : Calibrate equipment (e.g., Büchi M-560) using reference compounds (e.g., caffeine, 235–238°C).
- Sample preparation : Ensure consistent drying (vacuum desiccation, 24 h) and particle size (mortar-pestle pulverization) .
- Reported ranges : Compare literature values (e.g., 279–286°C for Morpholino(4-piperidinyl)methanone hydrochloride vs. 175–180°C decomposition for related benzoic acid derivatives ).
Q. Why do in vitro and in vivo efficacy results diverge, and how can this be resolved?
- Methodological Answer :
- Bioavailability factors : Measure plasma protein binding (equilibrium dialysis) and hepatic extraction ratio in rodent models .
- Metabolite interference : Profile plasma metabolites post-dosing; synthesize major metabolites for standalone activity testing .
- Species-specific differences : Cross-test in humanized CYP mice or 3D organoid models to bridge translational gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
